Cas no 1368069-25-3 (2-Bromopyrazolo[1,5-a]pyrimidine)

2-Bromopyrazolo[1,5-a]pyrimidine is a heterocyclic brominated compound serving as a versatile intermediate in organic synthesis and pharmaceutical research. Its pyrazolopyrimidine core structure is valuable for constructing biologically active molecules, particularly in medicinal chemistry applications. The bromine substituent enhances reactivity, enabling efficient cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination, facilitating further functionalization. This compound exhibits high purity and stability, making it suitable for precise synthetic modifications. Its utility extends to the development of kinase inhibitors, agrochemicals, and other nitrogen-rich heterocycles. Researchers favor it for its well-defined reactivity profile and compatibility with diverse reaction conditions.
2-Bromopyrazolo[1,5-a]pyrimidine structure
1368069-25-3 structure
Product name:2-Bromopyrazolo[1,5-a]pyrimidine
CAS No:1368069-25-3
MF:C6H4BrN3
MW:198.020059585571
CID:4697398
PubChem ID:69191128

2-Bromopyrazolo[1,5-a]pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 2-bromopyrazolo[1,5-a]pyrimidine
    • Y1675
    • SCHEMBL4789376
    • 1368069-25-3
    • F75485
    • 2-Bromopyrazolo[1,5-a]pyrimidine
    • Inchi: 1S/C6H4BrN3/c7-5-4-6-8-2-1-3-10(6)9-5/h1-4H
    • InChI Key: VYQGFUFEQYLINB-UHFFFAOYSA-N
    • SMILES: BrC1C=C2N=CC=CN2N=1

Computed Properties

  • Exact Mass: 196.95886g/mol
  • Monoisotopic Mass: 196.95886g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 30.2

2-Bromopyrazolo[1,5-a]pyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1263996-50mg
2-Bromopyrazolo[1,5-a]pyrimidine
1368069-25-3 95%
50mg
$140 2024-06-05
eNovation Chemicals LLC
Y1263996-1g
2-Bromopyrazolo[1,5-a]pyrimidine
1368069-25-3 95%
1g
$505 2024-06-05
eNovation Chemicals LLC
Y1263996-1g
2-Bromopyrazolo[1,5-a]pyrimidine
1368069-25-3 95%
1g
$500 2025-02-22
Aaron
AR01XCNA-100mg
2-bromopyrazolo[1,5-a]pyrimidine
1368069-25-3 95%
100mg
$139.00 2025-02-12
Aaron
AR01XCNA-50mg
2-bromopyrazolo[1,5-a]pyrimidine
1368069-25-3 95%
50mg
$85.00 2025-02-12
Aaron
AR01XCNA-250mg
2-bromopyrazolo[1,5-a]pyrimidine
1368069-25-3 95%
250mg
$236.00 2025-02-12
eNovation Chemicals LLC
Y1263996-250mg
2-Bromopyrazolo[1,5-a]pyrimidine
1368069-25-3 95%
250mg
$265 2025-02-19
eNovation Chemicals LLC
Y1263996-50mg
2-Bromopyrazolo[1,5-a]pyrimidine
1368069-25-3 95%
50mg
$140 2025-02-19
eNovation Chemicals LLC
Y1263996-250mg
2-Bromopyrazolo[1,5-a]pyrimidine
1368069-25-3 95%
250mg
$265 2024-06-05
eNovation Chemicals LLC
Y1263996-100mg
2-Bromopyrazolo[1,5-a]pyrimidine
1368069-25-3 95%
100mg
$195 2025-02-22

2-Bromopyrazolo[1,5-a]pyrimidine Related Literature

Additional information on 2-Bromopyrazolo[1,5-a]pyrimidine

2-Bromopyrazolo[1,5-a]pyrimidine: A Comprehensive Overview

The compound with CAS No. 1368069-25-3, commonly referred to as 2-Bromopyrazolo[1,5-a]pyrimidine, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This molecule belongs to the broader class of pyrazolo[1,5-a]pyrimidines, which are known for their unique structural properties and potential applications in drug design. The long-tail keyword for this compound, such as "2-bromo-pyrazolo[1,5-a]pyrimidine synthesis" and "biological activity of 2-bromopyrazolo[1,5-a]pyrimidine," highlights its importance in both synthetic and applied research.

Recent studies have focused on the synthesis and characterization of 2-Bromopyrazolo[1,5-a]pyrimidine, particularly its role as a precursor in the development of bioactive molecules. Researchers have explored various synthetic pathways to optimize the production of this compound, emphasizing its stability and scalability for large-scale applications. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated a novel microwave-assisted synthesis method that significantly reduces reaction time while maintaining high yields. This advancement underscores the compound's potential for industrial applications in pharmaceuticals and agrochemicals.

The structural uniqueness of 2-Bromopyrazolo[1,5-a]pyrimidine lies in its fused pyrazole and pyrimidine rings, which create a rigid framework conducive to various chemical modifications. The bromine substituent at the 2-position plays a critical role in modulating the compound's electronic properties and reactivity. This feature has made it a valuable building block in the construction of complex heterocycles with potential therapeutic applications. For example, derivatives of this compound have been investigated for their anti-cancer and anti-inflammatory activities, as reported in a 2023 study published in *Nature Communications*.

In terms of biological activity, 2-Bromopyrazolo[1,5-a]pyrimidine has shown promising results in preclinical studies. Researchers have found that certain derivatives exhibit selective inhibition against key enzymes involved in inflammatory pathways, making them potential candidates for treating chronic inflammatory diseases such as arthritis and cardiovascular disorders. Additionally, the compound's ability to modulate kinase activity has positioned it as a lead molecule in oncology drug discovery.

The synthesis of 2-Bromopyrazolo[1,5-a]pyrimidine typically involves multi-step reactions that require precise control over reaction conditions to ensure high purity and yield. A common approach involves the condensation of 4-amino-3H-pyrazolo[1,5-a]pyrimidin-7(8H)-one with bromine-containing reagents under specific thermal or catalytic conditions. Recent advancements have also explored green chemistry methods to minimize environmental impact during synthesis.

From an analytical standpoint, the characterization of 2-Bromopyrazolo[1,5-a]pyrimidine relies on advanced spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry). These methods provide detailed insights into the compound's molecular structure and stability under various conditions. For instance, high-resolution MS analysis has confirmed the exact mass of the compound, while ¹H NMR spectroscopy has elucidated its proton environment and intermolecular interactions.

Looking ahead, the continued exploration of 2-Bromopyrazolo[1,5-a]pyrimidine is expected to yield further insights into its therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are paving the way for large-scale clinical trials targeting specific disease indications. Moreover, ongoing research into its pharmacokinetics and toxicity profiles will be crucial for determining its suitability as a drug candidate.

In conclusion, 2-Bromopyrazolo[1,5-a]pyrimidine represents a significant advancement in heterocyclic chemistry with broad implications for drug discovery and development. Its unique structural features and versatile reactivity make it an invaluable tool for researchers across multiple disciplines. As new findings emerge from ongoing studies, this compound is poised to play an increasingly important role in addressing unmet medical needs worldwide.

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